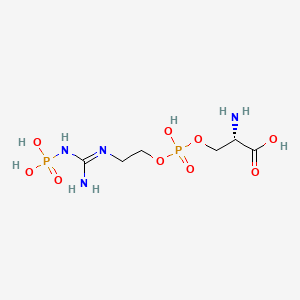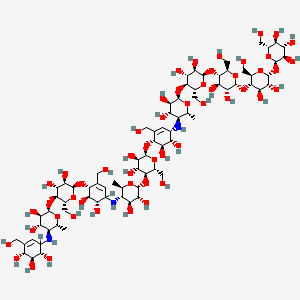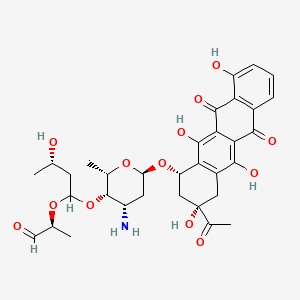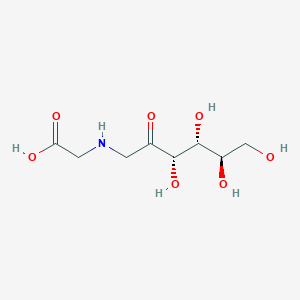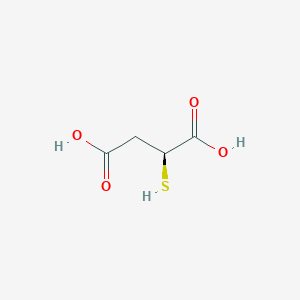
(s)-2-Mercaptosuccinic acid
Vue d'ensemble
Description
(S)-2-Mercaptosuccinic acid, also known as (S)-thiomalic acid, is an organic compound with the molecular formula C4H6O4S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both a carboxylic acid group and a thiol group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-2-Mercaptosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hydrogen sulfide in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_4\text{H}_2\text{O}_3 + \text{H}_2\text{S} \rightarrow \text{C}_4\text{H}_6\text{O}_4\text{S} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of hydrogen sulfide. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioesters or thioethers.
Applications De Recherche Scientifique
(S)-2-Mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a protective agent against heavy metal toxicity.
Medicine: It has potential therapeutic applications in the treatment of heavy metal poisoning.
Industry: It is used in the production of polymers and as a stabilizer in the formulation of certain products.
Mécanisme D'action
The mechanism of action of (S)-2-Mercaptosuccinic acid involves its ability to chelate metal ions. The thiol group binds to metal ions, forming stable complexes that can be excreted from the body. This property makes it useful in the treatment of heavy metal poisoning. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the metal complexes.
Comparaison Avec Des Composés Similaires
2-Mercaptoethanol: Contains a thiol group but lacks the carboxylic acid group.
Thioglycolic acid: Contains both a thiol and a carboxylic acid group but has a different carbon chain length.
Cysteine: An amino acid with a thiol group and a carboxylic acid group.
Uniqueness: (S)-2-Mercaptosuccinic acid is unique due to its chiral nature and the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research.
Propriétés
IUPAC Name |
(2S)-2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an enantioselective synthesis for 2-Mercaptosuccinic acid?
A1: Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have adverse effects. [, ] Developing an enantioselective synthesis, as described in the research papers, allows for the specific production of either the (R)- or (S)-enantiomer of 2-Mercaptosuccinic acid. This is crucial for studying the individual properties and potential applications of each enantiomer, which could differ significantly.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




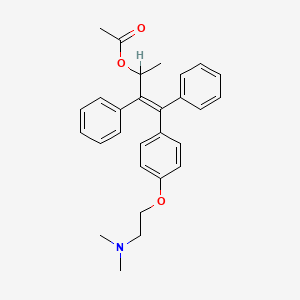



![[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1227745.png)
